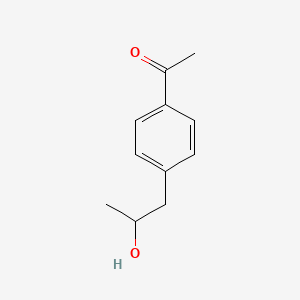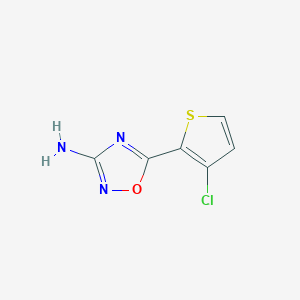
3-(3-Pyridinyl)-2-propynal
Vue d'ensemble
Description
3-(3-Pyridinyl)-2-propynal is an organic compound characterized by the presence of both pyridine and aldehyde functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Pyridinyl)-2-propynal typically involves the reaction of 3-pyridinecarboxaldehyde with propargyl alcohol under controlled conditions. The reaction is often catalyzed by acids such as sulfuric acid and involves the use of oxidizing agents like chromium trioxide . The reaction is carried out at low temperatures to prevent the decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of phase transfer catalysts can also enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3-Pyridinyl)-2-propynal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: 3-(3-Pyridinyl)propionic acid.
Reduction: 3-(3-Pyridinyl)propanol.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-(3-Pyridinyl)-2-propynal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Pyridinyl)-2-propynal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
- 3-Pyridinepropionic acid
- 3-(4-Pyridinyl)propanoic acid
- 3-Pyridinesulfonic acid
Comparison: 3-(3-Pyridinyl)-2-propynal is unique due to the presence of both an aldehyde and a pyridine ring, which allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these functional groups .
Propriétés
Formule moléculaire |
C8H5NO |
|---|---|
Poids moléculaire |
131.13 g/mol |
Nom IUPAC |
3-pyridin-3-ylprop-2-ynal |
InChI |
InChI=1S/C8H5NO/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5-7H |
Clé InChI |
LRWHPNRJCDEOMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C#CC=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-Methoxymethyl-7-methyl-benzo[b]thiophene](/img/structure/B8552101.png)

